2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features both phenoxy and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Attachment of the phenoxy group: This step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling of the two intermediates: The final step involves coupling the oxadiazole intermediate with the phenoxy intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various types of chemical reactions:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines under hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole
- 4-(4-{[4-(3,4-dimethylphenoxy)phenyl]sulfonyl}phenoxy)-1,2-dimethylbenzene
Uniqueness
2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its combination of phenoxy and oxadiazole functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-14-8-9-17(12-15(14)2)25-13-18(24)21-11-10-19-22-20(23-26-19)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
InChI Key |
UAFALWGHSJIOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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